molecular formula C12H11KN2S2 B3223552 potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate CAS No. 1219556-41-8

potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate

Cat. No.: B3223552
CAS No.: 1219556-41-8
M. Wt: 286.5
InChI Key: YFBMRSRBFUNOPL-UHFFFAOYSA-M
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Description

Potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate is a heterocyclic compound featuring a pyridoindole core substituted with a carbodithioate group at the 2-position and a potassium counterion. This compound belongs to the broader class of γ-carboline derivatives, which are characterized by fused indole and pyridine rings.

Properties

IUPAC Name

potassium;1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S2.K/c15-12(16)14-6-5-11-9(7-14)8-3-1-2-4-10(8)13-11;/h1-4,13H,5-7H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBMRSRBFUNOPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=S)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11KN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate (CAS Number: 1219556-41-8) is an indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the family of pyridoindoles, which are characterized by their complex structures and diverse biological properties. The synthesis typically involves multi-step organic reactions, including alkylation and carbodithioate formation. The following table summarizes the key synthetic routes:

StepReaction TypeKey ReagentsConditions
1AlkylationIndole derivativesOrganic solvents, controlled temperature
2MethoxylationMethylating agentsAcidic conditions
3Carbodiothioate formationCarbon disulfideBasic conditions

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: In a study evaluating the compound's effects on HeLa cells, it was found to have an IC50 value of approximately 10.46 ± 0.82 μM/mL, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been evaluated against a range of pathogens, showing significant inhibitory effects.

Research Findings: A study reported that this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival.
  • DNA Interaction: It displays affinity for DNA, potentially disrupting replication processes.
  • Receptor Modulation: The compound may modulate receptor activity linked to apoptosis and immune responses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related indole derivatives is useful:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound10.46 μMVaries by strain
Potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioateNot specifiedModerate
Other indole derivativesHigher IC50 values (15-30 μM)Lower efficacy

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate with structurally related compounds, focusing on substituents, synthetic methods, and physicochemical properties.

Substituent Effects on Pyridoindole Derivatives

Table 1: Comparison of 2-Substituted Pyridoindole Derivatives
Compound Name (Substituent) Substituent Type Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Source
tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c) tert-Butyl ester 84 170–171 IR: 1680 cm⁻¹ (C=O); ¹H-NMR: δ 1.48 (s, 9H)
Benzyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8h) Benzyl ester 90 Not reported ¹H-NMR: δ 5.15 (s, 2H, CH₂Ph)
2-Tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (8i) Tosyl group 88 Not reported ¹H-NMR: δ 2.40 (s, 3H, CH₃)
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h) Amide 92 Not reported ¹H-NMR: δ 8.20 (s, 1H, NH)
Dimethyl 1-(methyl)thiopyrano[2,3-b]indole-2,3-dicarboxylate (3a) Thiocarbonyl 66 Not reported IR: 1715 cm⁻¹ (C=O); ¹H-NMR: δ 3.90 (s, 6H)

Key Observations:

  • Electronic Effects: Carboxylate esters (e.g., tert-butyl, benzyl) exhibit strong IR absorption at ~1680–1715 cm⁻¹ (C=O), whereas thiocarbonyl derivatives (e.g., 3a) show distinct reactivity under acidic conditions, forming dimeric or monomeric products depending on reaction conditions .

Carbodithioate vs. Carboxylate/Sulfonate Derivatives

  • Reactivity: Thiocarbonyl groups (e.g., in 3a) are prone to dimerization under acidic conditions, unlike carboxylates .
  • Solubility : Potassium salts (e.g., carbodithioate) are expected to have higher aqueous solubility compared to neutral esters (e.g., tert-butyl, benzyl). This property could enhance bioavailability in pharmacological applications.
  • Spectral Signatures: Carbodithioates would lack the C=O IR stretch (~1700 cm⁻¹) seen in carboxylates but show S-H or C=S stretches (~600–700 cm⁻¹), as observed in thiopyranoindole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate
Reactant of Route 2
Reactant of Route 2
potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate

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